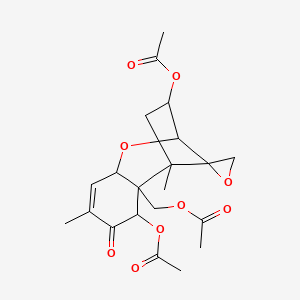
Vomitoxin, triacetoxy deriv.
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vomitoxin, triacetoxy deriv.: It is an epoxy-sesquiterpenoid predominantly found in grains such as wheat, barley, oats, rye, and corn . This compound is produced by Fusarium species, which are significant plant pathogens causing fusarium head blight in wheat and gibberella ear blight in corn . The presence of vomitoxin in grains is associated with moisture during flowering and other environmental factors .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of vomitoxin involves the cultivation of Fusarium species under controlled conditions. The fungi produce vomitoxin as a secondary metabolite during their growth on grains . The compound can be extracted and purified using various chromatographic techniques, including liquid chromatography-mass spectrometry (LC/MS) .
Industrial Production Methods: Industrial production of vomitoxin typically involves large-scale fermentation processes using Fusarium species. The grains are inoculated with the fungi and incubated under optimal conditions to maximize the production of vomitoxin. The compound is then extracted, purified, and quantified using advanced analytical techniques .
化学反応の分析
Types of Reactions: Vomitoxin undergoes several chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various acetylated derivatives of vomitoxin, such as 3-acetyl-deoxynivalenol and 15-acetyl-deoxynivalenol .
科学的研究の応用
Chemistry: In chemistry, vomitoxin is used as a model compound to study the behavior of trichothecene mycotoxins. Researchers investigate its chemical properties, reactivity, and potential for modification .
Biology: Vomitoxin is extensively studied in biology for its effects on cellular processes. It is known to inhibit protein synthesis by binding to ribosomes, leading to ribotoxic stress and disruption of cellular functions .
Medicine: In medicine, vomitoxin is used to study the toxicological effects of mycotoxins on human and animal health. It serves as a reference compound for developing diagnostic methods and therapeutic interventions .
Industry: In the agricultural industry, vomitoxin is monitored to ensure the safety and quality of grain products. It is also used in research to develop strategies for mitigating mycotoxin contamination in crops .
作用機序
Vomitoxin exerts its effects by inhibiting protein synthesis. It binds to the ribosomal peptidyl transferase center, causing ribotoxic stress and disrupting macromolecule synthesis, cell signaling, differentiation, proliferation, and cell death . The compound also affects neuroendocrine signaling, proinflammatory gene induction, and gut integrity . These molecular targets and pathways are critical for understanding the toxicological effects of vomitoxin on living organisms .
類似化合物との比較
Nivalenol: Another type B trichothecene mycotoxin with similar toxicological properties.
T-2 Toxin: A type A trichothecene mycotoxin known for its potent toxicity.
Diacetoxyscirpenol (DAS): A type A trichothecene mycotoxin with similar chemical structure and effects.
Uniqueness: Vomitoxin is unique due to its prevalence in grains and its significant impact on agriculture and food safety. Its acetylated derivatives, such as 3-acetyl-deoxynivalenol and 15-acetyl-deoxynivalenol, also contribute to its distinct chemical profile .
特性
CAS番号 |
51550-28-8 |
|---|---|
分子式 |
C21H26O9 |
分子量 |
422.4 g/mol |
IUPAC名 |
(3,10-diacetyloxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate |
InChI |
InChI=1S/C21H26O9/c1-10-6-15-20(8-26-11(2)22,18(16(10)25)29-13(4)24)19(5)7-14(28-12(3)23)17(30-15)21(19)9-27-21/h6,14-15,17-18H,7-9H2,1-5H3 |
InChIキー |
FUPMDISLTMETBI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2C(C(C1=O)OC(=O)C)(C3(CC(C(C34CO4)O2)OC(=O)C)C)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















